molecular formula C12H11BF3NO5 B8056048 4-(Trifluoromethoxy)phenylboronic acid mida ester

4-(Trifluoromethoxy)phenylboronic acid mida ester

Cat. No.: B8056048
M. Wt: 317.03 g/mol
InChI Key: WQYSZTIHQKNLDU-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylboronic acid mida ester is a useful research compound. Its molecular formula is C12H11BF3NO5 and its molecular weight is 317.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BF3NO5/c1-17-6-10(18)21-13(22-11(19)7-17)8-2-4-9(5-3-8)20-12(14,15)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYSZTIHQKNLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

stability of trifluoromethoxy MIDA boronates in ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Trifluoromethoxy-Substituted MIDA Boronates in Ambient Conditions

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, primarily by serving as exceptionally stable, crystalline surrogates for often-unstable boronic acids. This stability allows for simplified handling, purification via silica gel chromatography, and long-term benchtop storage, which are critical advantages in complex molecule synthesis and drug development.[1][2] The introduction of the trifluoromethoxy (-OCF3) group into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and cell permeability. Consequently, trifluoromethoxy-substituted building blocks, including MIDA boronates, are of significant interest. This technical guide provides a comprehensive overview of the stability of trifluoromethoxy MIDA boronates under ambient conditions, grounded in the established principles of MIDA boronate chemistry. We will explore the structural basis of their stability, the influence of the potent electron-withdrawing -OCF3 group, and provide detailed protocols for the empirical assessment of their long-term viability.

The Structural Basis of MIDA Boronate Stability

The remarkable stability of MIDA boronates compared to their corresponding boronic acids stems from the unique structural cage provided by the N-methyliminodiacetic acid ligand.

  • From Planar to Tetrahedral: Free boronic acids possess a trigonal planar (sp²) hybridized boron atom with a vacant p-orbital, making them susceptible to various decomposition pathways, including oxidation and protodeboronation.[3][4] Upon complexation with MIDA, the boron center adopts a more stable tetrahedral (sp³) geometry through the formation of a dative bond with the MIDA nitrogen atom. This structural change effectively shields the boron atom, rendering it less reactive under anhydrous cross-coupling conditions and stable to long-term benchtop storage under air.[1][5]

  • A Robust, Protective Ligand: The MIDA ligand acts as a robust protecting group that is compatible with a wide array of synthetic reagents, a feature that enables multi-step synthesis on the MIDA boronate scaffold itself before the final deprotection and cross-coupling.[5][6]

MIDA_Boronate_Structure cluster_MIDA Aryl MIDA Boronate Boron B Nitrogen N Boron->Nitrogen Dative Bond O1 O Boron->O1 O2 O Boron->O2 Methyl CH₃ Nitrogen->Methyl Aryl Ar-OCF₃ Aryl->Boron C1 C=O O1->C1 C2 C=O O2->C2 CH2_1 CH₂ C1->CH2_1 CH2_2 CH₂ C2->CH2_2 CH2_1->Nitrogen CH2_2->Nitrogen

Caption: Structure of a Trifluoromethoxy-Aryl MIDA Boronate.

Stability Under Ambient Conditions: A Balance of Factors

While often described as "indefinitely stable," the robustness of MIDA boronates is conditional and represents a carefully engineered balance between stability for storage and reactivity for synthesis.

Air (Oxygen) and Oxidative Stability

Organoboron compounds are generally susceptible to oxidation, but the MIDA ligand provides substantial protection.[7][8] MIDA boronates are routinely handled and stored in air without special precautions. Studies have shown that while many free boronic acids decompose significantly after just 15 days on the benchtop, the corresponding MIDA boronates show no detectable decomposition by ¹H NMR even after 60 days.[3] The electron-withdrawing nature of the trifluoromethoxy group is not expected to compromise this inherent oxidative stability.

Moisture and Hydrolytic Stability

The key to the utility of MIDA boronates is their controlled sensitivity to water, particularly under basic conditions. This is not a flaw but a crucial design feature that allows for the timely release of the active boronic acid.

Mechanistic studies have revealed two distinct pathways for hydrolysis[9][10]:

  • Base-Mediated Hydrolysis: This is the "fast release" mechanism. Under aqueous basic conditions (e.g., 1M NaOH), hydrolysis is rapid, often completing in under 10 minutes at room temperature.[3] This pathway is the standard method for deprotection prior to use in a reaction.

  • Neutral Hydrolysis: This pathway involves the activation of water mediated by the N-B dative bond and is significantly slower.[9][11] It is the primary pathway responsible for the "slow release" of unstable boronic acids under milder basic conditions (e.g., K₃PO₄), preventing their decomposition by maintaining a low steady-state concentration during cross-coupling.[3]

Under typical ambient humidity, solid, crystalline MIDA boronates are considered "benchtop stable," meaning they do not readily hydrolyze from atmospheric moisture alone.[2] However, prolonged exposure to high humidity or dissolution in unbuffered wet solvents can lead to gradual hydrolysis.

Hydrolysis_Mechanisms cluster_fast Fast Release Pathway cluster_slow Slow Release Pathway Start Ar(OCF₃)-MIDA Boronate (Stable, Crystalline Solid) Aq_Base Aqueous Base (e.g., 1M NaOH) Mild_Base Mild Aqueous Base / H₂O (e.g., K₃PO₄, wet solvent) Fast_Hydrolysis Base-Mediated Hydrolysis (Rapid Deprotection) Aq_Base->Fast_Hydrolysis Slow_Hydrolysis Neutral Hydrolysis (Gradual Decomposition) Mild_Base->Slow_Hydrolysis End_Product Ar(OCF₃)-B(OH)₂ + MIDA Ligand Fast_Hydrolysis->End_Product Slow_Hydrolysis->End_Product Stability_Workflow cluster_prep Time = 0 (Baseline) cluster_analysis Time = X weeks T0_Sample Weigh MIDA Boronate + Internal Standard T0_NMR Acquire Quantitative ¹H NMR Spectrum T0_Sample->T0_NMR T0_Calc Calculate Initial Purity T0_NMR->T0_Calc Storage Store Bulk Sample in Vial on Benchtop T0_Calc->Storage TX_Sample Weigh New Sample + Internal Standard Storage->TX_Sample Repeat at intervals TX_NMR Acquire Quantitative ¹H NMR Spectrum TX_Sample->TX_NMR TX_Calc Calculate Purity & Compare to T=0 TX_NMR->TX_Calc

Caption: Experimental workflow for long-term stability testing.

Protocol 2: Accelerated Hydrolytic Stability Assay

Objective: To assess the susceptibility of the MIDA boronate to hydrolysis under forced conditions (e.g., a buffered aqueous/organic mixture).

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the trifluoromethoxy MIDA boronate in a water-miscible organic solvent like THF or Dioxane (e.g., 10 mg/mL).

    • Prepare a buffer solution at a relevant pH (e.g., pH 7.4 phosphate buffer to simulate physiological conditions or a workup).

  • Reaction Initiation:

    • In a small vial at a constant temperature (e.g., 25 °C), combine the organic stock solution and the aqueous buffer in a defined ratio (e.g., 5:1 Dioxane:H₂O).

  • Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot into a dry aprotic solvent (e.g., acetonitrile) for HPLC analysis or by rapidly removing the solvent in vacuo for NMR analysis.

    • Analyze the samples by HPLC or ¹H NMR to determine the ratio of the intact MIDA boronate to the hydrolyzed boronic acid.

Trustworthiness Check: Running the experiment at a constant temperature and pH ensures reproducibility. The time-course nature of the data allows for the determination of a hydrolysis half-life under those specific conditions, providing a quantitative measure of stability.

Data Summary and Handling Recommendations

The following table summarizes the stability characteristics based on extensive literature reports for MIDA boronates in general, with expert inference for the trifluoromethoxy-substituted analogue.

ConditionGeneral MIDA BoronatesExpected for Trifluoromethoxy MIDA BoronateRationale / Causality
Solid State (Ambient) Crystalline solids, stable for >60 days under air. [3]Highly stable, likely exceeding 60 days with no degradation.Crystalline nature and protective MIDA cage. [1]
Silica Gel Chromatography Universally compatible. [6]Fully compatible.The sp³ boron is unreactive towards the acidic silica surface.
Anhydrous Organic Solvents Stable.Stable.Lack of water prevents the primary hydrolysis decomposition pathway. [10]
Aqueous Workup (Neutral pH) Generally stable, but slow hydrolysis can occur. [9]High stability, potentially greater than electron-neutral analogues.Electron-withdrawing -OCF₃ group may strengthen the N-B bond, slowing neutral hydrolysis. [12]
Aqueous Base (e.g., NaOH) Rapid hydrolysis (<10 min). [3]Rapid hydrolysis.The base-mediated mechanism is highly efficient and less sensitive to aryl electronics. [9]
Hard Nucleophiles (LiAlH₄, DIBAL) Incompatible, cleavage occurs. [1][5]Incompatible.The MIDA ester groups are susceptible to reduction/cleavage by hard nucleophiles.
Best Practices for Handling and Storage:
  • Storage: Store trifluoromethoxy MIDA boronates as solids in well-sealed containers at room temperature, protected from excessive humidity. Refrigeration is not typically necessary but can be used for extra precaution.

  • Handling: Weigh and handle the material in the open air. No inert atmosphere is required for routine manipulation.

  • Use in Reactions: When using in anhydrous reactions, ensure solvents are dry to prevent premature hydrolysis. During aqueous workups, minimize contact time with the aqueous phase and avoid strongly basic conditions if the MIDA group needs to be retained.

Conclusion

Trifluoromethoxy-substituted MIDA boronates are robust, user-friendly chemical building blocks that combine the advantageous stability of the MIDA boronate platform with the desirable physicochemical properties imparted by the trifluoromethoxy group. They are exceptionally stable as crystalline solids under ambient air and temperature. Their stability in solution is primarily dictated by the presence of water and base, a feature that is expertly exploited for controlled deprotection. The strong electron-withdrawing nature of the -OCF₃ group is predicted to confer equal or slightly enhanced resistance to undesired hydrolytic decomposition compared to other MIDA boronates, making them highly reliable reagents for complex synthesis in both academic and industrial research. The protocols outlined herein provide a clear framework for the empirical validation of this stability in any research setting.

References

  • Nature Chemistry. TIDA boronates are exceptionally stable towards hydrolytic and nucleophilic cleavage . [Link]

  • Burke, M. D., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms . Nature Chemistry. [Link]

  • Burke, M. D., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates . Journal of the American Chemical Society. [Link]

  • Burke, M. D., et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis . Aldrichimica Acta. [Link]

  • Burke, M. D., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates . PMC. [Link]

  • Nature Chemistry. MIDA boronates are hydrolysed fast and slow by two different mechanisms . [Link]

  • ResearchGate. TIDA boronates are exceptionally stable towards hydrolytic and nucleophilic cleavage . [Link]

  • Burke, M. D., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . PMC. [Link]

  • Aich, D., et al. Recent advances in the synthesis and reactivity of MIDA boronates . Chemical Communications. [Link]

  • Gillis, E. & Burke, M. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis . Semantic Scholar. [Link]

  • Wikipedia. Organoboron chemistry . [Link]

  • National Academic Digital Library of Ethiopia. Synthesis and Application of Organoboron Compounds . [Link]

  • Burke, M. D., et al. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates . Tetrahedron Letters. [Link]

  • F1000Research. Assessing the stability and reactivity of a new generation of boronic esters . [Link]

  • ACS Symposium Series. Boron Chemistry: An Overview . [Link]

  • ResearchGate. Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates . [Link]

Sources

solubility profile of 4-(Trifluoromethoxy)phenyl MIDA ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(Trifluoromethoxy)phenyl MIDA Boronate Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyliminodiacetic acid (MIDA) boronate esters have emerged as indispensable tools in modern organic synthesis, offering bench-top stability and controlled reactivity for the versatile construction of complex molecules.[1][2] A fundamental yet often overlooked parameter crucial for their effective application is their solubility in organic solvents. This guide provides a comprehensive technical overview of the solubility profile of a key building block, 4-(Trifluoromethoxy)phenyl MIDA boronate ester. We will delve into the physicochemical properties that govern its solubility, present a standardized protocol for experimental solubility determination, and offer insights into the interpretation of solubility data for practical applications in chemical synthesis and process development.

Introduction: The Significance of MIDA Boronate Esters and Their Solubility

The advent of N-methyliminodiacetic acid (MIDA) boronate esters has revolutionized the field of organoboron chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[2][3] By forming a stable, tetracoordinate boron center, the MIDA ligand effectively protects the boronic acid moiety from premature decomposition and unwanted side reactions, while allowing for facile deprotection under mild basic conditions to release the active boronic acid.[4][5] This unique stability profile makes MIDA boronates compatible with a wide range of reaction conditions and amenable to purification by silica gel chromatography.[1][4]

The successful execution of synthetic transformations involving MIDA boronates is intrinsically linked to their solubility in the chosen reaction medium. An understanding of the solubility profile of a specific MIDA boronate, such as 4-(Trifluoromethoxy)phenyl MIDA boronate ester, is paramount for:

  • Reaction Optimization: Ensuring sufficient concentration of the reagent in solution for efficient reaction kinetics.

  • Purification Strategy: Selecting appropriate solvent systems for chromatography and recrystallization.

  • Process Development and Scale-up: Designing robust and reproducible synthetic procedures.

This guide will provide researchers with the foundational knowledge and practical methodologies to understand and determine the solubility of 4-(Trifluoromethoxy)phenyl MIDA boronate ester in various organic solvents.

Physicochemical Properties of 4-(Trifluoromethoxy)phenyl MIDA Boronate Ester

The solubility of 4-(Trifluoromethoxy)phenyl MIDA boronate ester is dictated by the interplay of its distinct structural components: the 4-(trifluoromethoxy)phenyl group and the MIDA ligand.

  • 4-(Trifluoromethoxy)phenyl Group: This moiety introduces both aromatic and fluorinated character to the molecule. The phenyl ring provides a degree of hydrophobicity and potential for π-π stacking interactions. The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing and lipophilic substituent. Its presence is expected to enhance solubility in nonpolar and moderately polar aprotic solvents.

  • MIDA Ligand: The N-methyliminodiacetic acid (MIDA) ligand is a tridentate chelating agent that forms a bicyclic structure with the boron atom.[2] This rigid, polar structure contributes to the overall polarity of the molecule and can influence its solubility in more polar organic solvents. The presence of carbonyl groups in the MIDA ligand can also participate in dipole-dipole interactions with solvent molecules.

The combination of the lipophilic 4-(trifluoromethoxy)phenyl group and the polar MIDA ligand results in a molecule with a balanced polarity, suggesting that it will exhibit solubility in a broad range of organic solvents.

General Solubility of MIDA Boronates in Organic Solvents

Table 1: Qualitative Solubility of MIDA Boronates in Common Organic Solvents

Solvent ClassExamplesGeneral SolubilityReference
EthersTetrahydrofuran (THF), DioxaneSoluble[4]
HalogenatedDichloromethane (DCM), 1,2-Dichloroethane (DCE)Soluble[4]
Aprotic PolarDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)Soluble[4][6]
AromaticTolueneSoluble[4]
KetonesAcetoneSoluble[4]
AlcoholsMethanol, EthanolLimited stability, hydrolysis can occur[4]
AqueousInsolubleProne to hydrolysis under basic conditions[4][5]

It is important to note that while MIDA boronates are soluble in alcoholic solvents, prolonged exposure, especially with heating or in the presence of a base, can lead to the hydrolysis of the MIDA ligand.[4]

Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data for 4-(Trifluoromethoxy)phenyl MIDA boronate ester, a standardized experimental protocol is essential. The OECD 105 Guideline for the Testing of Chemicals, "Water Solubility," provides a robust framework that can be adapted for organic solvents. The shake-flask method is a widely accepted approach.[7]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 4-(Trifluoromethoxy)phenyl MIDA boronate ester prep2 Add to a known volume of the selected organic solvent prep1->prep2 equil1 Seal the flask prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 sep1 Allow the mixture to settle equil2->sep1 sep2 Centrifuge or filter to remove undissolved solid sep1->sep2 anal1 Take an aliquot of the clear saturated solution sep2->anal1 anal2 Determine the concentration via a validated analytical method (e.g., HPLC-UV) anal1->anal2

Figure 1: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 4-(Trifluoromethoxy)phenyl MIDA boronate ester to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed flask in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

    • Prepare at least three replicate flasks for each solvent.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the samples or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.

  • Analysis:

    • Carefully take a known volume of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of 4-(Trifluoromethoxy)phenyl MIDA boronate ester in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • The solubility is calculated from the mean concentration of the three replicate samples and is typically expressed in units of mg/mL or g/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Solubility of 4-(Trifluoromethoxy)phenyl MIDA Boronate Ester at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)
e.g., Dichloromethane9.1Experimental Value
e.g., Tetrahydrofuran7.5Experimental Value
e.g., Acetonitrile37.5Experimental Value
e.g., Toluene2.4Experimental Value
e.g., Dimethylformamide36.7Experimental Value
Interpretation of Results
  • Solvent Polarity: Correlating the solubility data with solvent properties such as the dielectric constant can provide insights into the "like dissolves like" principle. It is anticipated that 4-(Trifluoromethoxy)phenyl MIDA boronate ester will exhibit good solubility in a range of solvents with varying polarities due to its mixed physicochemical characteristics.

  • Practical Implications: High solubility in a particular solvent suggests its suitability as a reaction medium. Conversely, low solubility might be advantageous for inducing crystallization during purification.

  • Potential Sources of Error: Inaccurate temperature control, incomplete equilibration, and errors in the analytical method can affect the accuracy of the results.

Factors Influencing Solubility

The solubility of 4-(Trifluoromethoxy)phenyl MIDA boronate ester is a multifactorial property. The following diagram illustrates the key factors that influence its solubility in organic solvents.

G Solute 4-(Trifluoromethoxy)phenyl MIDA Ester Aromatic System (π-π interactions) -OCF₃ Group (Lipophilicity) MIDA Ligand (Polarity, H-bonding potential) Solubility Solubility Solute->Solubility Solute-Solvent Interactions Solvent Organic Solvent Polarity (Dielectric Constant) H-bond Donor/Acceptor Capacity Dipole Moment Solvent->Solubility Solvent-Solvent Interactions Conditions External Conditions Temperature Pressure Conditions->Solubility Thermodynamic Effects

Figure 2: Key factors influencing the solubility of 4-(Trifluoromethoxy)phenyl MIDA boronate ester.

Conclusion

While MIDA boronates are celebrated for their stability and synthetic utility, a thorough understanding of their solubility is critical for harnessing their full potential. This guide has provided a framework for understanding the solubility profile of 4-(Trifluoromethoxy)phenyl MIDA boronate ester. By considering its physicochemical properties and employing a standardized experimental protocol, researchers can generate reliable solubility data to inform solvent selection, reaction optimization, and purification strategies. This, in turn, will facilitate the development of more efficient and robust synthetic methodologies in drug discovery and materials science.

References

  • Ballentine, K. E., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]

  • Leadbeater, N. E. (n.d.). MIDA (N-‐methyliminodiace^c acid) solubility. University of Connecticut. [Link]

  • Gonzalez, J., et al. (2016, November 1). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. [Link]

  • Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Burke, M. D., et al. (2007). A General Method for the Iterative Cross-Coupling of B-Protected Bifunctional Haloboronic Acids. Journal of the American Chemical Society, 129(22), 6716-6717. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(Trifluoromethoxy)phenylboronic acid MIDA Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Trifluoromethoxy)phenylboronic acid MIDA ester is a key building block in modern organic synthesis, particularly valued for its role in iterative cross-coupling reactions.[1] The N-methyliminodiacetic acid (MIDA) protecting group confers exceptional benchtop stability to the otherwise often unstable boronic acid, allowing for its use in complex, multi-step syntheses.[2] This stability is achieved by the rehybridization of the boron center from a reactive sp² state to a more inert sp³ state through coordination with the MIDA ligand.[2] The trifluoromethoxy (-OCF₃) group, a common substituent in medicinal chemistry, significantly modulates the electronic properties and lipophilicity of the aromatic ring.[3]

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the rationale behind chemical shift assignments, the influence of the key functional groups, and provide a validated protocol for sample preparation and data acquisition.

Section 1: Molecular Structure and NMR Implications

A thorough understanding of the molecule's structure is paramount for accurate spectral interpretation. The molecule consists of three key regions, each with a distinct NMR signature: the 1,4-disubstituted aromatic ring, the trifluoromethoxy group, and the MIDA ester ligand.

Key Structural Features:

  • Aromatic System: The 1,4-disubstitution pattern on the benzene ring gives rise to a characteristic AA'BB' spin system in the ¹H NMR spectrum. The two protons ortho to the MIDA boronate group are chemically equivalent, as are the two protons ortho to the trifluoromethoxy group.

  • Trifluoromethoxy (-OCF₃) Group: This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This inductive effect (-I) deactivates the aromatic ring, deshielding the attached protons and carbons.[3] The oxygen atom also has a resonance effect (+M), but it is significantly diminished by the fluorine atoms.[3]

  • MIDA Ester Group: The N-methyliminodiacetic acid ligand forms a bicyclic structure with the boron atom.[2][4] This creates a rigid conformation where the two methylene protons (CH₂) on each acetate arm are diastereotopic. This diastereotopicity is a hallmark of MIDA boronates and results in a distinct splitting pattern in the ¹H NMR spectrum.[1]

Section 2: Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR spectra begins with meticulous sample preparation. Organoboron compounds can be sensitive, and proper technique is crucial.

Step-by-Step Sample Preparation Protocol
  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[5] Deuterated chloroform (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds.[6]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

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Caption: Workflow for NMR Sample Preparation.

Section 3: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The expected signals are detailed below, with assignments based on the electronic effects of the substituents.

Proton AssignmentMultiplicityExpected Chemical Shift (ppm)Rationale
H-2, H-6 (Aromatic)Doublet~7.7-7.9Ortho to the electron-withdrawing boronate ester, resulting in significant deshielding.
H-3, H-5 (Aromatic)Doublet~7.2-7.4Ortho to the -OCF₃ group. Less deshielded than H-2/H-6 but downfield from benzene (7.36 ppm) due to the overall deactivating nature of the substituents.[8]
MIDA CH₂2 x Doublets~4.3 and ~4.1These are diastereotopic methylene protons within the rigid bicyclic MIDA structure. They appear as a pair of doublets with a large geminal coupling constant (~17 Hz).[1][9]
MIDA CH₃Singlet~2.5-2.7The N-methyl group appears as a sharp singlet.

Field-Proven Insights:

  • The appearance of two distinct doublets for the MIDA CH₂ protons with a large J-coupling (~17 Hz) is a key diagnostic feature confirming the formation and integrity of the MIDA ester.[1][9]

  • Incomplete reaction or hydrolysis may result in the appearance of signals corresponding to the free 4-(trifluoromethoxy)phenylboronic acid, which would show a broad singlet for the B(OH)₂ protons.[10]

Section 4: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data, providing information on the carbon skeleton. The influence of the fluorine atoms is particularly notable here.

Carbon AssignmentExpected Chemical Shift (ppm)Key Features & Rationale
C-OCF₃~120-125This carbon signal appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 255 Hz.[10]
C-4 (Aromatic)~148-152The carbon directly attached to the electronegative -OCF₃ group is significantly deshielded.
C-1 (Aromatic)Not Observed / BroadThe carbon attached to the boron atom is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation from the ¹¹B nucleus.
C-2, C-6 (Aromatic)~133-136Deshielded due to proximity to the boronate ester.
C-3, C-5 (Aromatic)~120-123These carbons are influenced by the electron-withdrawing -OCF₃ group.
MIDA C=O~169-170The carbonyl carbons of the MIDA ester appear in the typical ester region.[9]
MIDA CH₂~62-63The methylene carbons of the MIDA ligand.[9]
MIDA CH₃~48-49The N-methyl carbon.[9]

Expert Tip: Running a DEPT-135 or APT experiment is highly recommended to differentiate between CH (positive signal) and CH₂ (negative signal) carbons, which is particularly useful for confirming the MIDA CH₂ and aromatic CH assignments.[11]

Section 5: Advanced 2D NMR for Structural Confirmation

For unambiguous structural validation, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the coupled aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignments for the MIDA CH₂ and CH₃ groups.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include the MIDA CH₂ protons coupling to the MIDA carbonyl carbon (C=O) and the aromatic C-1 carbon, providing definitive proof of the ester linkage.

dot graph TD { bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontcolor="#202124", penwidth=2]; edge [color="#EA4335", penwidth=2, style=dashed];

}

Caption: Key 2D NMR correlations for structural validation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a set of distinct and interpretable signals that, when analyzed correctly, provide unambiguous confirmation of its structure. The characteristic AA'BB' pattern of the aromatic ring, the strong deshielding effect of the -OCF₃ group, and the unique diastereotopic signature of the MIDA ligand are the key features to identify. By following the detailed protocols and analytical guidance provided in this document, researchers can confidently characterize this important synthetic building block, ensuring the quality and integrity of their materials for downstream applications.

References

  • Lipshutz, B. H., Ghorai, S. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. Available at: [Link]

  • Pigeon, J., et al. Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gillis, E. P. Iterative cross-coupling with mida boronates. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Bidal, Y. D., et al. Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. Available at: [Link]

  • Sinclair, A., et al. MIDA boronate allylation – synthesis of ibuprofen. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Noble, A., et al. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. Available at: [Link]

  • Punihaole, D., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

  • ResearchGate. N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. ResearchGate. Available at: [Link]

  • University of York. NMR Sample Preparation. University of York. Available at: [Link]

  • ResearchGate. Spectroscopic evidence for the loss of diastereotopicity of the miDA... ResearchGate. Available at: [Link]

  • Isbell, J., et al. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molbank. Available at: [Link]

  • Metrangolo, P., et al. Influence of the spatial position of a trifluoromethyl group on the 13C chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry. Available at: [Link]

  • Li, H., et al. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Kumar, D., et al. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Synlett. Available at: [Link]

  • University College London. Sample Preparation. University College London. Available at: [Link]

  • Chem-Station. MIDA boronate. Chem-Station. Available at: [Link]

  • Wolska, J., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available at: [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. Available at: [Link]

  • Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of the South Carolina Academy of Science. Available at: [Link]

  • Wulff, G., et al. Boronic acid mono- and diesters of the aldopentoses. Tetrahedron. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available at: [Link]

  • Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]

  • Knapp, D. M., et al. Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. Available at: [Link]

  • ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... ResearchGate. Available at: [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. Available at: [Link]

Sources

Methodological & Application

slow-release cross-coupling conditions for 4-(Trifluoromethoxy)phenylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Slow-Release Cross-Coupling of 4-(Trifluoromethoxy)phenylboronic acid MIDA Ester

Introduction & Strategic Value

Target Compound: this compound CAS: 139301-27-2 (Parent Acid) / MIDA Ester Analog Application: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling

The trifluoromethoxy (-OCF


) group is a privileged motif in medicinal chemistry, offering a unique balance of electron-withdrawing character and lipophilicity (

= 1.04) that enhances metabolic stability and blood-brain barrier permeability. However, the installation of this group via standard Suzuki coupling often faces a critical bottleneck: Protodeboronation .

The electron-withdrawing nature of the -OCF


 group renders the corresponding free boronic acid highly susceptible to hydrolytic C-B bond cleavage under basic conditions. This leads to low yields and difficult purification.

The MIDA Solution: N-methyliminodiacetic acid (MIDA) boronates utilize a B(sp


) hybridization that shuts down transmetallation.[1] By employing slow-release conditions , the MIDA ester acts as a "reservoir," releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable free acid low, minimizing decomposition pathways while sustaining the cross-coupling cycle.

Mechanism of Action: The "Dampening" Effect

The success of this protocol relies on the kinetic equilibrium between the inert MIDA ester and the reactive boronic acid.

  • Fast Hydrolysis (NaOH, RT): Rapidly dumps all boronic acid into solution. Result: High decomposition for unstable substrates.

  • Slow Release (K

    
    PO
    
    
    
    , 60°C):
    Hydrolysis occurs over 3–6 hours.[2] Result: The rate of release (
    
    
    )
    
    
    rate of cross-coupling (
    
    
    ).

MIDA_Mechanism MIDA MIDA Ester (Inert Reservoir) Hydrolysis Hydrolysis (K3PO4 / H2O / 60°C) MIDA->Hydrolysis Slow Release FreeAcid Free Boronic Acid (Reactive & Unstable) Hydrolysis->FreeAcid Decomp Protodeboronation (Side Product) FreeAcid->Decomp If [B(OH)2] is too high PdCycle Pd(II)-Ar Intermediate FreeAcid->PdCycle Transmetallation Product Cross-Coupled Biaryl Product PdCycle->Product Reductive Elimination

Figure 1: Kinetic gating of the active boronic acid species prevents accumulation and subsequent decomposition.

Experimental Protocol

Reagents & Equipment
ReagentRoleSpecifications
4-(OCF

)phenyl MIDA Boronate
Nucleophile>97% purity. Store in desiccator.
Aryl Halide (Ar-Cl or Ar-Br) Electrophile1.0 equiv.
Pd(OAc)

Catalyst Precursor99.9% trace metals basis.
SPhos Ligand2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
K

PO

(anhydrous)
BaseFinely ground powder.
THF / Water Solvent SystemTHF (inhibitor-free), Deionized Water.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Aryl Halide basis)

  • Vial Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 4-(Trifluoromethoxy)phenyl MIDA boronate (1.5 equiv, 1.5 mmol)

    • Aryl Halide (1.0 equiv, 1.0 mmol)[2]

    • Pd(OAc)

      
       (0.05 equiv, 11 mg)
      
    • SPhos (0.10 equiv, 41 mg)

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Base Addition: Add K

    
    PO
    
    
    
    (7.5 equiv, 1.59 g).
    • Critical: High base loading is required to drive the equilibrium in the biphasic system.

  • Solvent Addition: Add THF (12 mL) and Water (2 mL).

    • Ratio: 6:1 THF:H

      
      O is optimal for solubility of the -OCF
      
      
      
      MIDA ester.
    • Concentration: ~0.07 M with respect to the halide.

  • Degassing: Cap the vial with a septum. Sparge the mixture with Argon or Nitrogen for 15 minutes via a needle.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Replace the septum with a solid cap (PTFE lined). Heat the block to 60°C with vigorous stirring (800 rpm).

    • Time: Run for 6–12 hours. Monitor by LC-MS.[3]

    • Observation: The mixture will be biphasic. Efficient stirring is non-negotiable.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Flash chromatography on Silica Gel.

    • Tip: MIDA boronates are highly polar. If unreacted MIDA ester remains, it can often be separated easily from the non-polar biaryl product.

Optimization & Troubleshooting

Optimization Matrix
ParameterStandard ConditionAdjustment for Low ReactivityAdjustment for Decomposition
Temperature 60°CIncrease to 80°C (Faster release)Decrease to 45°C (Slower release)
Solvent THF:H

O (6:1)
Dioxane:H

O (5:[2]1) (Higher boiling point)
Increase water ratio (e.g., 4:1)
Base K

PO

(7.5 eq)
NaOH (3.0 eq) (Fast release - Use caution)K

CO

or NaHCO

(Milder)
Catalyst Pd(OAc)

/ SPhos
Pd(dppf)Cl

or XPhos Pd G2
Increase catalyst loading to 10 mol%
Troubleshooting Guide
  • Problem: Low Conversion, MIDA Ester remains.

    • Cause: Hydrolysis is too slow.

    • Fix: Switch solvent to Dioxane/Water (5:[2]1) and raise temp to 80-100°C. Ensure K

      
      PO
      
      
      
      is finely ground.
  • Problem: Low Yield, Protodeboronation (Ar-H) observed.

    • Cause: Hydrolysis is too fast; free boronic acid accumulates and degrades.

    • Fix: Lower temperature to 50°C. Add the base in two portions (0h and 2h).

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxygen presence or Catalyst mismatch.

    • Fix: Rigorous degassing. Switch to a precatalyst like XPhos Pd G3 to ensure rapid initiation.

Workflow Visualization

Workflow Start Start: Reagent Weighing Mix Combine MIDA Ester, Ar-X, Pd(OAc)2, SPhos, K3PO4 Start->Mix Solvent Add THF/Water (6:1) Degas (Ar, 15 min) Mix->Solvent Heat Heat to 60°C Stir 800 rpm Solvent->Heat Check LC-MS Check (6h) Heat->Check Check->Heat Incomplete (<80%) Workup Extraction (EtOAc/H2O) Check->Workup Complete Purify Flash Chromatography

Figure 2: Step-by-step experimental workflow for MIDA boronate cross-coupling.

References

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[5][6] Journal of the American Chemical Society, 2009 , 131(20), 6961–6963.[5][6] Link

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717. Link

  • Dick, G. R.; Knapp, D. M.; Gillis, E. P.; Burke, M. D. "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates."[5] Organic Letters, 2010 , 12(10), 2314–2317.[5] Link

  • Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

Sources

hydrolysis procedures for releasing boronic acid from MIDA ester

Author: BenchChem Technical Support Team. Date: February 2026

From Rapid Deprotection to In-Situ Slow Release

Abstract & Strategic Overview

N-methyliminodiacetic acid (MIDA) boronates represent a pivotal advance in organoboron chemistry, solving the "instability problem" inherent to many boronic acids. By rehybridizing the boron center from reactive


 to inert 

, the MIDA ligand masks the Lewis acidity of the boron, rendering it stable to air, moisture, and silica gel chromatography.

However, the utility of MIDA boronates relies entirely on the controllable reversibility of this protection. The release of the active boronic acid is not a monolithic process; it is a tunable variable that dictates experimental success.

This guide details three distinct hydrolysis regimes:

  • Fast Hydrolysis: For rapid isolation of robust boronic acids.

  • Mild Hydrolysis: For sensitive substrates (heterocycles, vinyl boronates).

  • In-Situ Slow Release: A kinetic strategy for cross-coupling highly unstable species.

Mechanism of Action

Understanding the mechanism is critical for troubleshooting. MIDA hydrolysis does not proceed via a single pathway; it switches based on pH and water activity (


).[1][2]
  • Pathway A (Base-Mediated, Fast): Under basic conditions (NaOH), hydroxide ions directly attack the MIDA carbonyl carbons (ester hydrolysis). This is rapid (

    
    ) and irreversible.
    
  • Pathway B (Neutral/Water-Mediated, Slow): Under neutral or mildly basic biphasic conditions, hydrolysis is initiated by the cleavage of the B-N bond by water clusters.[1] This is the rate-limiting step for "Slow Release."

MIDA_Mechanism cluster_fast Fast Hydrolysis (NaOH) cluster_slow Slow Release (Neutral/Mild) MIDA MIDA Boronate (sp3, Stable) Inter_Tetra Tetrahedral Intermediate MIDA->Inter_Tetra OH- attack on Carbonyl BN_Cleave B-N Bond Cleavage MIDA->BN_Cleave (H2O)n attack on B-N Bond BoronicAcid Free Boronic Acid (sp2, Reactive) Inter_Tetra->BoronicAcid Ester Cleavage MIDA_Salt MIDA Salt (Byproduct) Inter_Tetra->MIDA_Salt BN_Cleave->BoronicAcid Ligand Dissociation

Figure 1: Dual mechanistic pathways for MIDA deprotection. Pathway selection depends on base strength and solvent.

Selection Guide: Hydrolysis Conditions

Select the protocol based on the stability of your target boronic acid and your downstream application.

FeatureProtocol A: Standard Protocol B: Mild Protocol C: In-Situ
Reagent 1M NaOH (aq)Sat. NaHCO

(aq)
K

PO

(aq)
Solvent THFMethanol (MeOH)Dioxane / H

O (5:1)
Time 10–15 mins4–6 hoursContinuous (during coupling)
Mechanism Ester HydrolysisMethanolysis / B-N shiftB-N Bond Cleavage
Best For Robust Aryl/Alkyl Boronic Acids2-Heteroaryl / Vinyl BoronatesUnstable species in Suzuki Coupling
Detailed Protocols
Protocol A: Standard Rapid Hydrolysis (NaOH)

Use this for robust substrates (e.g., phenyl, simple alkyl) where high throughput is required.

Reagents:

  • MIDA Boronate (1.0 equiv)

  • THF (Reagent grade)

  • 1M NaOH (aq)[3]

  • Quench Buffer: 0.5 M Phosphate Buffer (pH 6.0) or Sat. NH

    
    Cl.
    

Procedure:

  • Dissolution: Dissolve the MIDA boronate in THF (0.1 M concentration) in a round-bottom flask or vial. Ensure complete dissolution; sonicate if necessary.

  • Hydrolysis: Add 1M NaOH (3.0 equiv). The mixture may become biphasic.[4][5]

  • Reaction: Stir vigorously at room temperature (23°C) for 10–15 minutes.

    • QC Check: Monitor by TLC (See Section 5). MIDA ester spot should disappear.

  • Quench: Add Phosphate Buffer (pH 6.0) to neutralize the base.

    • Critical: Do not acidify below pH 5.0, as this promotes protodeboronation of the free boronic acid.

  • Extraction: Dilute with EtOAc. Wash the organic layer with water (to remove MIDA ligand) and brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Use immediately or store under inert atmosphere.
Protocol B: Mild Hydrolysis (NaHCO

)

Use this for sensitive substrates prone to protodeboronation (e.g., 2-pyridyl, vinyl).

Reagents:

  • MIDA Boronate (1.0 equiv)

  • Methanol (MeOH)

  • Saturated NaHCO

    
     (aq)[3][6]
    

Procedure:

  • Dissolution: Dissolve MIDA boronate in MeOH (0.05 M to 0.1 M).

    • Note: Methanol is chemically active here, likely facilitating trans-esterification.

  • Hydrolysis: Add Saturated NaHCO

    
     (aq) (5.0 equiv).
    
  • Reaction: Stir at room temperature for 4–6 hours.

    • Observation: Reaction is slower.[2][4][5][7] Monitor periodically.

  • Workup: Dilute with brine and extract with Et

    
    O or EtOAc. The mild pH prevents decomposition of sensitive heteroaromatics.
    
Protocol C: In-Situ Slow Release (Cross-Coupling)

Use this for "Iterative Cross-Coupling" (ICC) or when the free boronic acid is too unstable to isolate.

Concept: The MIDA boronate acts as a "depot," releasing the active species at a rate that matches the catalytic cycle, preventing the accumulation of free boronic acid and subsequent decomposition.

Reagents:

  • MIDA Boronate (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd Catalyst (e.g., Pd(OAc)

    
     + SPhos or Pd(dppf)Cl
    
    
    
    )
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Dioxane / H

    
    O (5:1 ratio)[8]
    

Procedure:

  • Assembly: Combine MIDA boronate, aryl halide, catalyst, and K

    
    PO
    
    
    
    in a vial.
  • Solvent Addition: Add Dioxane and Water (degassed).

  • Reaction: Heat to 60°C with vigorous stirring.

    • Mechanism:[1][2][4][9][10][11] The biphasic system and weak base ensure the boronic acid is released slowly over 2–4 hours.

  • Completion: Cool, filter through Celite, and purify via standard chromatography.

SlowRelease_Workflow Start MIDA Boronate (Depot) Hydrolysis Slow Hydrolysis (K3PO4 / H2O / 60°C) Start->Hydrolysis Controlled Rate Active Free Boronic Acid (Low Concentration) Hydrolysis->Active Decomp Decomposition (Protodeboronation) Active->Decomp If [B] is too high Cycle Pd Catalytic Cycle (Cross-Coupling) Active->Cycle Fast Consumption Product Biaryl Product Cycle->Product

Figure 2: The Kinetic Logic of Slow Release. By keeping the concentration of Active Boronic Acid low, the pathway favors productive Cross-Coupling over Decomposition.

Troubleshooting & Quality Control
TLC Monitoring

MIDA boronates and free boronic acids behave differently on silica.

  • Stain: Use Curcumin (specific for boron) or KMnO

    
     .
    
  • Rf: MIDA boronates are distinct spots (often Rf 0.3–0.5 in EtOAc). Free boronic acids often streak or stick to the baseline due to interaction with silica silanols.

  • Validation: If the MIDA spot disappears and a streaking baseline spot appears (which turns red/orange with curcumin), hydrolysis is successful.

11B NMR Validation
  • MIDA Boronate: Signal typically appears around 10–12 ppm (broad, indicative of sp3-B).

  • Free Boronic Acid: Signal shifts downfield to 25–30 ppm (broad, indicative of sp2-B).

Common Pitfalls
  • Incomplete Hydrolysis: Often due to old NaOH or insufficient stirring in biphasic mixtures. Ensure vigorous agitation.

  • Low Yield (Post-Workup): Boronic acids are amphiphilic. If the aqueous layer is too basic (pH > 9), the boronate stays in water. If too acidic (pH < 4), it decomposes. Aim for pH 6–7.

References
  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717.

  • Gillis, E. P.; Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." J. Am. Chem. Soc.2008 , 130, 14084–14085.

  • Li, J.; Burke, M. D. "Pinene-Derived Iminodiacetic Acid (PIDA): A Powerful Ligand for Stereoselective Synthesis and Iterative Cross-Coupling of C(sp3) Boronate Building Blocks." J. Am. Chem. Soc.2011 , 133, 13774–13777.

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry2016 , 8, 1067–1075.

  • Sigma-Aldrich Technical Guide. "MIDA Boronates: Handling and Protocols."

Sources

iterative cross-coupling synthesis using trifluoromethoxy MIDA boronates

Application Note: Iterative Cross-Coupling Synthesis Using Trifluoromethoxy ( ) MIDA Boronates

Executive Summary

The trifluoromethoxy (



This Application Note details a robust protocol for the Iterative Cross-Coupling (ICC) of


Mechanistic Principles

The MIDA Advantage in Fluorine Chemistry

Standard boronic acids bearing electron-withdrawing groups (like


protodeboronation


12
  • Amphoteric Nature: The MIDA boronate is stable to anhydrous cross-coupling conditions (Suzuki, Stille, Negishi) but hydrolyzes rapidly under mild aqueous basic conditions to release the active boronic acid.

  • Silica Stability: Unlike free boronic acids, MIDA boronates are stable on silica gel, allowing for easy purification of intermediates—a critical requirement for iterative synthesis.[3]

The Iterative Cycle

The ICC platform operates on a "catch-and-release" strategy. A haloboronic acid MIDA ester serves as the bifunctional linchpin.

ICC_CycleFigure 1: The Iterative Cross-Coupling (ICC) Cycle for MIDA BoronatesStartStart: Halide (R-X) + OCF3-MIDA BoronateCouplingStep 1: Cross-Coupling(Anhydrous, Pd-Catalyzed)Start->CouplingProduct_MIDAIntermediate:Protected MIDA ProductCoupling->Product_MIDAPurificationStep 2: Purification(Silica Gel Chromatography)Product_MIDA->PurificationRemoves catalyst/saltsDeprotectionStep 3: Deprotection(Mild Aqueous Base)Purification->DeprotectionUnmasks BoronActive_BoronicActive Species:Free Boronic AcidDeprotection->Active_BoronicHydrolysisNext_CycleNext Cycle:Add New Halide (R'-X)Active_Boronic->Next_CycleNext_Cycle->CouplingRepeat Cycle

Figure 1: The Iterative Cross-Coupling (ICC) Cycle. The MIDA group acts as a reversible protecting group, enabling the sequential assembly of building blocks.

Experimental Protocol

Materials & Reagents[4][5][6][7]
  • Building Block: (4-Bromo-2-(trifluoromethoxy)phenyl)boronic acid MIDA ester (Example).

  • Catalyst: Pd(OAc)

    
     + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (for sterically hindered chlorides).
    
  • Base:

    
     (anhydrous, finely ground).
    
  • Solvents: THF (anhydrous), Dioxane, Water (degassed).

Step 1: Cross-Coupling (MIDA-Intact)

Objective: Couple a halide (R-X) with the MIDA building block without cleaving the MIDA group.

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl Halide (1.0 equiv)

    • 
      -MIDA Boronate (1.2 – 1.5 equiv)
      
    • Pd(OAc)

      
       (0.02 equiv)
      
    • SPhos (0.04 equiv)

    • 
       (3.0 equiv)
      
  • Solvent Addition: Add anhydrous THF or Dioxane (0.1 M concentration relative to halide).

    • Note: Strictly anhydrous conditions are required to prevent premature MIDA hydrolysis.

  • Reaction: Seal the vial and heat to 60°C for 12–24 hours.

    • Optimization: For electron-deficient

      
       rings, oxidative addition is fast, but transmetalation can be slow. If conversion is low, increase temperature to 80°C.
      
  • Workup: Cool to room temperature (RT). Dilute with EtOAc. Wash with water and brine.[4] Dry over

    
    .[4]
    
  • Purification: Flash chromatography on silica gel. Elute with EtOAc/Hexanes or Acetone/Et2O.

    • Crucial: MIDA boronates are often visible under UV and are stable on silica.

Step 2: MIDA Deprotection (Release of Boronic Acid)

Objective: Hydrolyze the MIDA ligand to generate the active boronic acid for the next coupling.

  • Dissolution: Dissolve the purified MIDA intermediate (from Step 1) in THF (0.15 M).

  • Hydrolysis: Add 1M aqueous NaOH (3.0 equiv).

    • Stability Check: The

      
       group is stable to 1M NaOH at RT. Avoid refluxing strong base, which may degrade the ether linkage.
      
  • Reaction: Stir vigorously at 23°C (RT) for 10–30 minutes. Monitor by TLC (boronic acid will streak; MIDA ester is a discrete spot).

  • Quench & Extraction:

    • Dilute with

      
      .
      
    • Add 1M Phosphate Buffer (pH 7.0) or dilute

      
       to neutralize.
      
    • Extract the free boronic acid into THF/Et2O.

  • Preparation for Next Step: The resulting boronic acid is often used immediately in the next coupling cycle (in situ or after rapid concentration) to minimize protodeboronation.

Case Study: Synthesis of a Trifluoromethoxy-Terphenyl Analog

Target: 4''-Fluoro-2'-(trifluoromethoxy)-[1,1':4',1''-terphenyl]-4-carbonitrile. Strategy: Use a bifunctional

Data Summary: Step-by-Step Efficiency
StepReaction TypeReagentsYield (%)Notes
1 Coupling 14-Bromobenzonitrile + Block A (MIDA)88%MIDA remains intact.
2 Deprotection1M NaOH, THF, 23°C>95%Quantitative hydrolysis.
3 Coupling 2Free Boronic Acid + 1-Bromo-4-fluorobenzene82%Final assembly.

Block A: 4-Chloro-2-(trifluoromethoxy)phenyl MIDA boronate.

Synthesis_RouteFigure 2: Modular Assembly of OCF3-Terphenyl ScaffoldSM1Start: 4-BromobenzonitrileInter1Intermediate 1:Biaryl MIDA SpeciesSM1->Inter1Pd-SPhosBlock ABlockABlock A:4-Chloro-2-(OCF3)MIDA BoronateBlockA->Inter1DeprotDeprotection:(NaOH / THF)Inter1->DeprotAcidIntermediate 2:Free Boronic AcidDeprot->AcidFinalTarget:OCF3-TerphenylAcid->FinalPd-XPhosSM2SM2Partner 2:1-Bromo-4-fluorobenzeneSM2->Final

Figure 2: Synthetic route utilizing a bifunctional chloro-MIDA linker. Note the use of XPhos in the second coupling to activate the aryl chloride.

Troubleshooting & Optimization

Protodeboronation

The

  • Symptom: Formation of the reduced arene (Ar-H) instead of the coupled product.

  • Solution:

    • Use the slow-release strategy : Do not pre-hydrolyze the MIDA boronate. Add the MIDA boronate directly to the coupling reaction with mild aqueous base (

      
       + 
      
      
      ). The base slowly hydrolyzes the MIDA, keeping the concentration of free boronic acid low relative to the catalyst.
    • Use anhydrous coupling conditions for the first step (MIDA intact) to ensure no leakage of the boron species.

Catalyst Poisoning

Fluorinated heterocycles can coordinate to Pd.

  • Solution: Increase catalyst loading to 5 mol% or switch to Pd(dba)

    
     / XPhos , which forms a highly active, bulky monolithic catalyst species less susceptible to coordination inhibition.
    
Solubility

MIDA boronates are highly polar.

  • Solution: If the MIDA boronate is insoluble in pure THF, use a mixture of THF:DMSO (10:1) or MeCN . MIDA boronates have excellent solubility in MeCN.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From synthesis to function via automated assembly of small molecules.[3][5][6][7] Science, 347(6227), 1221–1226. [Link]

  • Leroux, F. R., Manteau, B., Jaunay, J. P., et al. (2019). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[8][9][10] ChemMedChem, 14, 1–19. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates.[5] Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrolysis of 4-(Trifluoromethoxy)phenyl MIDA Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Trifluoromethoxy)phenyl MIDA ester and wish to optimize its hydrolysis to the corresponding boronic acid. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to ensure your experiments are successful, reproducible, and efficient.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about MIDA ester hydrolysis, focusing on the unique properties of the 4-(trifluoromethoxy)phenyl substituent.

Q1: What is a MIDA boronate, and why is its hydrolysis rate critical?

A1: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that serve as protecting groups for boronic acids.[1][2][3] The MIDA ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive to many standard organic transformations, including anhydrous Suzuki-Miyaura cross-coupling conditions.[1][3] This stability allows for the iterative, controlled synthesis of complex molecules.[2]

The hydrolysis (or deprotection) step is critical because it liberates the reactive sp²-hybridized boronic acid, enabling it to participate in subsequent reactions like cross-coupling.[3][4] The rate of this hydrolysis dictates the availability of the active boronic acid. A rate that is too slow can stall your reaction, while uncontrolled, rapid release can lead to side reactions like protodeboronation or homocoupling.[5][6] Therefore, precise control over the hydrolysis rate is paramount for achieving high yields and purity.

Q2: How does the 4-(trifluoromethoxy)phenyl group affect the hydrolysis of the MIDA ester?

A2: The 4-(trifluoromethoxy) group (-OCF₃) is a potent electron-withdrawing group. Its strong inductive effect decreases electron density on the aromatic ring and, consequently, on the boron atom. This increased Lewis acidity at the boron center generally makes the MIDA ester more susceptible to nucleophilic attack, which is a key step in hydrolysis. However, a landmark study revealed that the hydrolysis rates of MIDA boronates are remarkably insensitive to the electronic nature of the appended organic fragment.[7] This is because the rate-limiting steps for the primary hydrolysis mechanisms do not involve significant charge buildup at the boron center.[7] Therefore, while electronic effects are a cornerstone of general organic chemistry, MIDA boronate hydrolysis is governed by different mechanistic principles.

Q3: What are the primary mechanisms for MIDA boronate hydrolysis?

A3: There are two distinct, parallel mechanisms for MIDA boronate hydrolysis, and understanding them is the key to optimization.[7][8][9][10][11]

  • Base-Mediated Hydrolysis (Fast Release): This pathway is dominant at high pH (e.g., with aqueous NaOH) and can be over 1,000 times faster than the neutral pathway.[7][8][10] The rate-limiting step is the attack of a hydroxide ion (OH⁻) on one of the MIDA ester's carbonyl carbons, not the boron atom.[7][10][11]

  • Neutral Hydrolysis (Slow Release): This pathway occurs under neutral or mildly basic conditions (e.g., with aqueous K₃PO₄) and does not require an external acid or base.[7][9] The rate-limiting step involves the cleavage of the B-N dative bond by a small cluster of water molecules.[7][10][11]

The choice between "fast" and "slow" release is dictated by pH, water activity, and the efficiency of mixing between aqueous and organic phases.[7][10]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a Q&A format, providing actionable solutions grounded in chemical principles.

Q4: My hydrolysis is extremely slow or appears incomplete, even after several hours. What are the likely causes and how can I fix this?

A4: This is a common issue often related to insufficient activation of the desired hydrolysis pathway.

Possible Causes & Recommended Actions:

  • Sub-optimal pH: You may be operating in the "neutral hydrolysis" regime when "fast release" is needed. The base-mediated pathway only becomes dominant when the hydroxide concentration is sufficient, typically with strong bases like NaOH.[7]

  • Poor Mass Transfer (Phase Separation): In biphasic systems (e.g., THF/water), if the aqueous base is not efficiently mixed with the organic layer containing the MIDA ester, the reaction will be limited by the slow diffusion of reagents across the phase boundary. This can inadvertently force the reaction down the much slower neutral hydrolysis pathway.[7]

  • Low Water Activity: The neutral hydrolysis pathway is highly dependent on the concentration (activity) of water.[7] If using "wet" organic solvents without a separate aqueous phase, ensure the water concentration is sufficient (e.g., >3 M in THF) to promote the reaction.[7]

Troubleshooting Workflow:

G start Hydrolysis Incomplete (<95%)? check_base Are you using a strong base (e.g., 1M NaOH)? start->check_base YES add_naoh Action: Switch to 1M aq. NaOH. check_base->add_naoh NO check_stirring Is the reaction vigorously stirred (>1000 RPM)? check_base->check_stirring YES success Problem Solved: Proceed to Workup add_naoh->success increase_stirring Action: Increase agitation to create an emulsion. check_stirring->increase_stirring NO check_solvent Is the solvent system appropriate (e.g., THF/H2O)? check_stirring->check_solvent YES increase_stirring->success adjust_solvent Action: Ensure sufficient water is present. check_solvent->adjust_solvent NO check_solvent->success YES adjust_solvent->success G cluster_0 Fast Release (Base-Mediated) cluster_1 Slow Release (Neutral) MIDA_fast Ar-B(MIDA) TS_fast [Carbonyl Attack by OH⁻]‡ MIDA_fast->TS_fast 1M NaOH Vigorous Stirring Intermediate_fast Tetrahedral Intermediate TS_fast->Intermediate_fast Rate-Limiting Step Products_fast Ar-B(OH)₂ + MIDA Ligand Intermediate_fast->Products_fast Rapid Collapse MIDA_slow Ar-B(MIDA) TS_slow [B-N Cleavage by (H₂O)n]‡ MIDA_slow->TS_slow K₃PO₄ / H₂O Heat Products_slow Ar-B(OH)₂ + MIDA Ligand TS_slow->Products_slow Rate-Limiting Step

Sources

troubleshooting low yields in MIDA ester slow-release coupling

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: The "Check Engine" Assessment

Before adjusting experimental parameters, we must characterize the failure mode. In MIDA boronate coupling, "low yield" typically manifests in three distinct ways. Analyze your crude LC-MS/NMR data to determine which category your reaction falls into:

Failure ModeSymptomRoot Cause Diagnosis
Type A: The "False Start" >90% Recovery of MIDA boronate starting material. Halide is also recovered.Hydrolysis Failure. The MIDA protecting group is not being removed. The "slow release" is too slow or non-existent.
Type B: The "Leak" Low product yield. High recovery of de-borylated starting material (Ar-H).Protodeboronation. Hydrolysis is too fast relative to the transmetallation step. The free boronic acid builds up and decomposes.
Type C: The "Stall" Low product yield. Significant homocoupling (Ar-Ar) or complex mixtures.Catalyst Death or Homocoupling. The catalyst is deactivated before the slow-release supply is exhausted, or oxygen ingress is promoting homocoupling.

Technical Deep Dive: The Mechanics of Slow Release

To fix low yields, you must understand that MIDA boronates do not participate in transmetallation directly. They must first hydrolyze to the active boronic acid species.

The success of the reaction relies on matching the rate of Hydrolysis (


)  with the rate of Transmetallation (

)
.
The Kinetic Competition

If


: The free boronic acid accumulates. For unstable substrates (e.g., 2-pyridyl, vinyl), this leads to rapid protodeboronation (decomposition).
If 

: The catalyst sits idle, leading to eventual deactivation (Pd black formation) or side reactions.
Visualization: The Slow-Release Equilibrium

The following diagram illustrates the kinetic pathways. Your goal is to favor the green path over the red paths.

MIDA_Mechanism MIDA MIDA Boronate (Inactive Reservoir) BA Free Boronic Acid (Active Species) MIDA->BA Hydrolysis (k_hyd) Rate Limiting Step Product Cross-Coupled Product BA->Product Transmetallation (k_trans) + Pd(Ar)X Decomp Decomposition (Ar-H) BA->Decomp Protodeboronation (If [BA] is too high) Homo Homocoupling (Ar-Ar) BA->Homo Oxidation

Figure 1: The kinetic competition in slow-release coupling. Success depends on keeping the concentration of Free Boronic Acid low but steady.

Troubleshooting Protocols & FAQs

Scenario A: "I recovered all my MIDA boronate unreacted." (Hydrolysis Failure)

The Science: Hydrolysis of MIDA esters is base-mediated.[1][2] The standard slow-release condition uses


.[3] However, hydrolysis requires water.[3] If your solvent system is too dry or phase-separated, hydrolysis stops [1].

Corrective Actions:

  • Check Water Content: The standard ratio is Dioxane:

    
     (5:1). Ensure you actually added the water. Anhydrous conditions will never work for MIDA coupling.
    
  • Temperature: Slow release with

    
     typically requires 60°C. If running at RT, hydrolysis may be negligible. Increase to 60°C or even 80°C.
    
  • Solubility: If the MIDA boronate is insoluble in the organic phase, it cannot interact with the aqueous base at the interface. Switch to THF:

    
     or add a phase transfer catalyst.
    
Scenario B: "I see mostly de-borylated product (Ar-H)." (Protodeboronation)[4][5][6][7]

The Science: This is the classic "unstable boronic acid" problem. You are generating the free boronic acid faster than the catalyst can use it. This is common with 2-heterocyclic (2-pyridyl, 2-thiazolyl) and vinyl boronates [2].

Corrective Actions:

  • Lower the Temperature: High temp accelerates hydrolysis and decomposition. Try reducing from 80°C to 60°C.

  • Reduce Water/Base: Shift the equilibrium back. Change solvent ratio from 5:1 to 10:1 (Dioxane:

    
    ). Reduce base from 7.5 equiv to 3.0 equiv.
    
  • Active Catalyst: Use a more active catalyst to increase

    
    . Switch from Pd(OAc)
    
    
    
    /SPhos to XPhos Pd G2 or RuPhos Pd G2 .
Scenario C: "The reaction turns black and stops at 50% conversion." (Catalyst Death)

The Science: The catalyst has crashed out (Pd black) before the "slow release" reservoir was emptied.

Corrective Actions:

  • Add Ligand: Ensure a ratio of Ligand:Pd

    
     2:1. SPhos is excellent for stabilizing Pd in these conditions.
    
  • Degas Thoroughly: Oxygen promotes homocoupling and catalyst oxidation. Sparge solvents with Argon for 15 mins.

  • Batch Addition: If the catalyst is dying, add a second portion of catalyst (5 mol%) after 4 hours.

Standardized Protocols

Protocol 1: The "Universal" Slow-Release Coupling

Optimized for unstable substrates (e.g., 2-pyridyl MIDA) based on Knapp & Burke [2].

Reagents:

  • Aryl Chloride (1.0 equiv)

  • MIDA Boronate (1.2 - 1.5 equiv)[4]

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2-5 mol%)
    
  • Base:

    
     (7.5 equiv) — Note: High base load is critical for buffering.
    
  • Solvent: 1,4-Dioxane : Water (5 : 1 ratio)

  • Concentration: 0.05 - 0.1 M

Step-by-Step:

  • Charge a vial with MIDA boronate, Aryl Chloride, Base, and Catalyst.

  • Seal and purge with Argon x 3 cycles.

  • Add degassed Dioxane and Water via syringe.[5]

  • Crucial Step: Stir VIGOROUSLY. The biphasic interface is where hydrolysis happens. Poor stirring = variable release rates [3].[3]

  • Heat to 60°C for 6–24 hours.

  • Workup: Dilute with EtOAc. Wash with water.[5] Note: Unreacted MIDA boronates are polar; ensure your organic extraction is thorough (use EtOAc/Acetone if necessary).

Decision Tree: Optimization Logic

Use this flowchart to navigate optimization after your first failed attempt.

Troubleshooting_Flow Start Reaction Complete? CheckSM Check SM Recovery Start->CheckSM No/Low Yield SM_High High MIDA Recovery (>80%) CheckSM->SM_High SM_Low Low MIDA Recovery (<20%) CheckSM->SM_Low TempCheck Temp < 60°C? SM_High->TempCheck ProdCheck Major Byproduct? SM_Low->ProdCheck WaterCheck Water Added? TempCheck->WaterCheck No Increase Temp to 60-80°C Increase Temp to 60-80°C TempCheck->Increase Temp to 60-80°C Yes Ensure 5:1 Solvent Ratio Ensure 5:1 Solvent Ratio WaterCheck->Ensure 5:1 Solvent Ratio No Check Stirring/Solubility Check Stirring/Solubility WaterCheck->Check Stirring/Solubility Yes Decomp Protodeboronation (Ar-H observed) ProdCheck->Decomp Ar-H Homo Homocoupling (Ar-Ar observed) ProdCheck->Homo Ar-Ar Action_Decomp 1. Lower Temp 2. Use XPhos Pd G2 3. Reduce Water Decomp->Action_Decomp Action_Homo 1. Degas Solvents 2. Increase Halide Equiv Homo->Action_Homo

Figure 2: Logical flow for diagnosing MIDA coupling failures.

References

  • Gillis, E. P.; Burke, M. D. (2007).[3][6][7][8] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[3] Journal of the American Chemical Society.[3][8][9][10][11]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2009).[3][12][11] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][12][10][11] Journal of the American Chemical Society.[3][8][9][10][11]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.[2][3][13] Nature Chemistry.[2][3] [2]

Sources

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of Electron-Deficient MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific but powerful class of reagents. Here, we move beyond standard protocols to address the mechanistic nuances and provide actionable troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why should I use a MIDA boronate instead of a boronic acid for my electron-deficient substrate?

A: MIDA boronates serve as a crucial platform for the controlled and efficient use of otherwise unstable boronic acids.[1] Electron-deficient arylboronic acids are particularly susceptible to competitive side reactions, most notably protodeboronation, under standard Suzuki-Miyaura conditions.[2] This decomposition is often accelerated by the basic and aqueous media required for the reaction.[3]

The MIDA ligand protects the boron center, rendering the reagent bench-stable, compatible with chromatography, and unreactive in anhydrous coupling conditions.[1][4] In the presence of an aqueous base, the MIDA group is slowly hydrolyzed to release the active boronic acid into the reaction mixture at a controlled rate.[3][5] This "slow-release" strategy maintains a low steady-state concentration of the unstable boronic acid, minimizing its decomposition while ensuring enough is available to participate in the catalytic cycle.[1][3][5]

Q2: What is the primary challenge when coupling electron-deficient MIDA boronates?

A: The principal difficulty arises from the electronic properties of the coupling partners. The overall Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6] While electron-withdrawing groups on the aryl halide partner can accelerate the initial oxidative addition step, similar groups on the organoboron partner make the transmetalation step significantly slower.[7]

For electron-deficient MIDA boronates, transmetalation is often the rate-limiting step . A sluggish transmetalation provides a wider time window for catalyst deactivation or decomposition of the sensitive boronic acid once it is released from its MIDA protection. Therefore, catalyst selection is paramount to accelerating this step and achieving high yields.

Q3: Are there alternatives to palladium catalysts for these couplings?

A: While palladium catalysts are the most widely used and extensively optimized for Suzuki-Miyaura couplings, there is growing interest in using more earth-abundant metals like nickel.[6][8] Nickel catalysts can be effective for coupling unreactive electrophiles, but their application to electron-deficient boronates can be challenging due to a comparatively unfavorable transmetalation step.[9][10] Catalyst deactivation pathways can also be more complex with nickel.[8][9] For most applications involving electron-deficient MIDA boronates, highly optimized palladium systems remain the most reliable choice.

Troubleshooting Guide: From Sluggish Reactions to Catalyst Deactivation

This section addresses specific experimental failures and provides a logical progression of troubleshooting steps grounded in mechanistic principles.

Problem 1: My reaction is sluggish or stalls with significant starting material remaining.

This is the most common issue, directly linked to the slow transmetalation step.

Q4: My standard catalyst system (e.g., Pd(PPh₃)₄) is not working. What should I try first?

A: Standard, less active catalysts like Pd(PPh₃)₄ are often inadequate for this challenging substrate class.[11] The first and most critical change is to switch to a modern, highly active catalyst system composed of a palladium source and a specialized ligand.

Recommended Action: Switch to a catalyst system known for high activity in difficult couplings. This involves using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the desired catalytic steps, and are essential for coupling electron-deficient partners.[4][6][11]

Q5: Which specific ligands and precatalysts are recommended for electron-deficient MIDA boronates?

A: The most successful systems utilize dialkylbiaryl phosphine ligands (Buchwald ligands) or related N-heterocyclic carbenes (NHCs). These ligands possess the ideal steric and electronic properties to accelerate the catalytic cycle.

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandRecommended BaseTypical SolventsKey Advantages & Notes
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OWorkhorse systems. Buchwald ligands accelerate both oxidative addition and reductive elimination.[6][11] Precatalysts are available that form the active Pd(0) species rapidly at room temperature, which is crucial for unstable boronates.[12]
Pd(dppf)Cl₂(dppf)K₃PO₄, Cs₂CO₃DMF, DioxaneA common and effective catalyst, but may be less active than Buchwald systems for the most challenging substrates.[7]
PEPPSI-IPr(IPr)K₃PO₄, CsFToluene, DioxaneAn NHC-based catalyst that offers high stability and activity.[13]
Pd(amphos)Cl₂(amphos)K₂CO₃Dioxane/H₂OParticularly effective for challenging heterocyclic halides.[7]

Expert Insight: Start with a Pd₂(dba)₃/SPhos or a second-generation Buchwald palladacycle precatalyst. These are broadly effective and provide a high probability of success.[7]

Problem 2: I am observing significant protodeboronation.

Protodeboronation (replacement of the C-B bond with a C-H bond) is a major competing pathway.

Q6: How can I minimize the protodeboronation of my electron-deficient MIDA boronate?

A: While using a MIDA boronate is the primary strategy to combat this, further optimization is often necessary.

  • Base Selection is Critical: The base controls the rate of MIDA hydrolysis. A base that is too strong or too concentrated can release the boronic acid faster than the catalyst can consume it, leading to decomposition.

    • Action: Use a milder base. Anhydrous K₃PO₄ with a controlled amount of water is often the best choice for achieving a slow, steady release of the boronic acid.[1][14] KF can also be effective.[15] Avoid strong, soluble bases like NaOH unless rapid hydrolysis is explicitly desired.[1]

  • Ensure a Highly Active Catalyst: A fast catalytic cycle is the best defense. If the cross-coupling is significantly faster than protodeboronation, the side reaction becomes negligible.

    • Action: Employ the high-activity ligands discussed in Q5 (e.g., SPhos, XPhos).[12] A faster reaction consumes the boronic acid as it forms.

  • Control Water Content: While water is necessary to hydrolyze the MIDA ester, excess water can accelerate protodeboronation.

    • Action: Use a biphasic solvent system (e.g., Toluene/H₂O 10:1) or use a hydrated base (e.g., K₃PO₄·H₂O) in an anhydrous solvent to precisely control the water content.[16]

Catalyst Selection Workflow for Minimizing Side Reactions

G cluster_0 Start Start: Low Yield or Significant Protodeboronation Catalyst Is the catalyst system highly active? (e.g., Pd/Buchwald Ligand) Start->Catalyst Base Is the base appropriate? (e.g., K3PO4 vs. NaOH) Catalyst->Base  Yes Upgrade Switch to a more active system: - Buchwald G2/G3 Precatalyst - SPhos or XPhos ligand Catalyst->Upgrade No Temp Is the temperature optimized? Base->Temp  Yes AdjustBase Switch to a milder base: - K3PO4 or Cs2CO3 - Control water content Base->AdjustBase No Optimize Optimize Catalyst Loading & Reaction Time Temp->Optimize  Yes AdjustTemp Screen temperatures (e.g., 60-100 °C). Higher temp may speed up coupling, but also decomposition. Temp->AdjustTemp No Copper Consider adding a Cu(I) co-catalyst (especially for N-heterocycles) Optimize->Copper Upgrade->Base AdjustBase->Temp AdjustTemp->Optimize

Caption: Troubleshooting workflow for electron-deficient MIDA boronate coupling.

Problem 3: My reaction mixture turns black and I get a poor yield.

A black precipitate is usually palladium black, formed from catalyst agglomeration and deactivation.[17]

Q7: What causes catalyst deactivation and how can I prevent it?

A: Catalyst deactivation occurs when the active Pd(0) species agglomerates into inactive palladium nanoparticles (palladium black).[17]

  • Insufficient Ligand: The ligand's job is to stabilize the monomeric palladium species. An incorrect palladium-to-ligand ratio can leave palladium centers "naked" and prone to aggregation.

    • Action: Ensure the correct ligand-to-metal ratio. For monodentate ligands like SPhos, a 2:1 to 2.5:1 ligand:Pd ratio is typical. Check the specific protocol for your chosen system.[11]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[11]

    • Action: Rigorously degas your solvents and reaction mixture. Use several freeze-pump-thaw cycles or sparge thoroughly with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[11]

  • High Temperatures: Excessive heat over long periods can accelerate catalyst decomposition.

    • Action: Use the lowest temperature that provides a reasonable reaction rate. A highly active catalyst often allows for lower reaction temperatures (e.g., 60-80 °C instead of >100 °C).

The Catalytic Cycle and MIDA Boronate Role

Suzuki_Cycle Simplified Suzuki Cycle with MIDA Boronate Slow Release Pd0 LPd(0) OA R¹-Pd(II)-X (L) Pd0->OA Oxidative Addition Trans R¹-Pd(II)-R² (L) OA->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product MIDA_B R²-B(MIDA) Boronic_Acid R²-B(OH)₂ MIDA_B->Boronic_Acid Slow Hydrolysis Boronic_Acid->OA Base Base (K₃PO₄) + H₂O Base->MIDA_B Halide R¹-X Halide->Pd0

Caption: The slow release of boronic acid from the MIDA ester is crucial.

Experimental Protocols

Protocol: General Procedure for Catalyst Screening

This protocol provides a framework for optimizing the coupling of a novel electron-deficient aryl MIDA boronate with an aryl halide partner.

Materials:

  • Aryl Halide (1.0 equiv)

  • Electron-Deficient MIDA Boronate (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Ligand (e.g., SPhos, 2.5-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Degassed Water

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

Procedure:

  • Preparation: To a flame-dried reaction vial containing a stir bar, add the aryl halide (e.g., 0.2 mmol, 1.0 equiv), the MIDA boronate (0.24 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap and evacuate and backfill with inert gas three times.

  • Catalyst Addition: In a separate vial (preferably in a glovebox), prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. This pre-mixing allows for the formation of the active L-Pd(0) complex.

  • Reaction Initiation: Using a syringe, add the degassed solvent (e.g., 1.8 mL Dioxane) and degassed water (e.g., 0.2 mL) to the vial containing the substrates and base.

  • Catalyst Injection: Add the required volume of the catalyst/ligand stock solution to the reaction mixture via syringe.

  • Heating and Monitoring: Place the sealed vial in a pre-heated aluminum block (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: Run parallel reactions screening different ligands (XPhos, SPhos), bases (K₃PO₄, Cs₂CO₃), and temperatures (60 °C, 80 °C, 100 °C) to identify the optimal conditions efficiently.[18]

References

  • Gonzalez, J. A., G. F. M., O. M. O., N. R., P. H. Y. C., A. G. L., Paul, C., Martin, B. D., & Guy, L.-J. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. eScholarship. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Gonzalez, J. A., G. F. M., O. M. O., N. R., P. H. Y. C., A. G. L., Paul, C., Martin, B. D., & Guy, L.-J. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Gao, Y., Jiang, J., Maeda, S., Kubota, K., & Ito, H. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. Retrieved from [Link]

  • Semproni, J. G., M. M. M., & Chirik, P. J. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. Retrieved from [Link]

  • Al-Amin, M., & El-Sayed, R. (2022). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Semproni, J. G., M. M. M., & Chirik, P. J. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Retrieved from [Link]

  • Semproni, J. G., M. M. M., & Chirik, P. J. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from [Link]

  • Wang, C., & Zhibin, Y. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. Retrieved from [Link]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (n.d.). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

  • Johansen, M. B., & T., J.-P. S. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Books. Retrieved from [Link]

  • Sumimoto, M., & Sakaki, S. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sumimoto, M., & Sakaki, S. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. Retrieved from [Link]

  • D. B., S. M. H. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • D. B., S. M. H. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

  • Kassel, D. S. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. Retrieved from [Link]

  • Olivier, C., & Guiry, P. J. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

Sources

Technical Guide: Purification of 4-(Trifluoromethoxy)phenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Molecule: 4-(Trifluoromethoxy)phenylboronic acid MIDA ester (CAS: 2396699-94-6). The Challenge: This compound possesses a "bipolar" nature. The trifluoromethoxy (-OCF₃) group is highly lipophilic, while the N-methyliminodiacetic acid (MIDA) cage is highly polar and rigid.

Unlike free boronic acids, which often streak or decompose on silica due to interactions with silanol groups, MIDA boronates are silica-stable . However, their unique solubility profile requires specific protocols. Standard Hexane/Ethyl Acetate gradients often fail to elute them efficiently or result in poor separation from non-polar byproducts.

This guide details two validated purification strategies: the "Catch-and-Release" method (recommended for high purity) and Standard Flash Chromatography (recommended for difficult separations).

Critical Solubility & Stability Data

Before purification, you must understand the "Binary Affinity" of MIDA boronates.[1] They exhibit extreme solubility differences between ether-based and carbonyl-based solvents.

Solvent ClassSolventsSolubility StatusRole in Purification
Eluting Solvents THF, Acetone, MeCN, DMSOHigh Mobilizes the compound (Elution).
Washing Solvents Et₂O, MeOH, Hexanes, TolueneLow / Insoluble Washes away impurities while compound sticks to silica.
Loading Solvents THF, AcetoneHigh Use for liquid loading (if necessary).
Precipitation Et₂O + HexanesInsoluble Used to crash out product after purification.

Expert Insight: Do not attempt to dissolve this compound in pure Hexanes or Et₂O for loading. It will precipitate on the head of the column, leading to poor resolution. Solid loading is the gold standard.

Method A: The "Catch-and-Release" Silica Plug (Recommended)

This method utilizes the binary affinity of MIDA boronates.[1][2] The compound adheres to silica in Et₂O/MeOH (the "Catch") but elutes instantly in THF (the "Release").[2] This is ideal for removing reagents, catalysts, and non-polar byproducts.

Workflow Diagram

CatchRelease Start Crude Reaction Mixture Load 1. Load on Silica Plug (Solid Load preferred) Start->Load Wash 2. Wash Step Solvent: 1% MeOH in Et2O Load->Wash Compound stays on Silica Waste Eluent contains: Ligands, Catalyst, Non-polar byproducts Wash->Waste Impurities elute Elute 3. Elution Step Solvent: 100% THF Wash->Elute Switch Solvent Product Pure MIDA Ester (In THF solution) Elute->Product Compound releases Precip 4. Crystallization Add Et2O/Hexanes -> Filter Product->Precip

Caption: The "Catch-and-Release" mechanism exploits the insolubility of MIDA boronates in ether to wash away impurities before releasing the product with THF.[2]

Step-by-Step Protocol
  • Preparation: Pack a short pad of silica gel (approx.[2] 20g silica per 1g crude) in a sintered glass funnel or a short column.

  • Loading: Adsorb your crude material onto Celite or Silica (Solid Load). Alternatively, dissolve in a minimum amount of THF and load carefully, but solid load is safer to prevent "band broadening."

  • The "Catch" (Wash): Flush the column with Et₂O containing 1% MeOH .

    • Volume: approx. 5–10 column volumes.

    • Mechanism:[3][4][5] The -OCF₃ impurities and other non-polar organics will wash through. The MIDA ester remains stuck to the silica top.

  • The "Release" (Elution): Switch the solvent to 100% THF .

    • Observation: The MIDA ester will elute rapidly (often in the first 2 column volumes).

  • Isolation: Concentrate the THF fraction. To crystallize, redissolve the residue in a minimum amount of Acetone, then slowly add Et₂O or Hexanes until a white solid precipitates. Filter and dry.

Method B: Standard Flash Chromatography

If you need to separate the MIDA ester from other polar byproducts (where the plug method is too crude), use a gradient column.

Stationary Phase: Standard Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate (Note: Standard Hex/EtOAc is often too weak. You may need Hexanes / Acetone ).

Protocol
  • TLC Optimization:

    • Check Rf in 50% EtOAc / 50% Hexanes .

    • If Rf < 0.2, switch to Acetone / Hexanes .

    • Target: An Rf of 0.3–0.4 for the product.

  • Visualization:

    • UV (254 nm): The phenyl ring and MIDA carbonyls are UV active.

    • Stain: Curcumin (0.1% in EtOH) is highly specific for boron, turning bright red/orange. KMnO₄ is also effective.

  • Gradient:

    • Start: 10% EtOAc in Hexanes (removes non-polar trash).

    • Ramp: Gradient up to 100% EtOAc (or 50% Acetone in Hexanes).

    • Note: The -OCF₃ group adds some lipophilicity, so it may elute earlier than non-substituted phenyl MIDA esters, but it will still trail significantly behind the free boronic acid (if any).

Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Streaking on TLC/Column Solvent too non-polar; Compound dragging.Add 1–5% Acetone or MeCN to the eluent. Avoid pure Et₂O.
Product stuck at baseline Strong interaction with silica (rare for MIDA, common for free acid).Flush column with THF or 10% MeOH in DCM .
Product hydrolyzing (Free Acid) Silica is too wet or basic; Eluent contains water.Use anhydrous solvents. Ensure silica is fresh. Do not use aqueous base in workup.
Low Recovery Product crashed out inside the column.You likely loaded in Hexanes/Et₂O. Use Solid Loading (Celite) or load in DCM/THF mixture.
Logic Diagram: Stability & Hydrolysis[8]

Stability cluster_0 Storage Conditions MIDA MIDA Ester Silica Silica Gel (Acidic/Neutral) MIDA->Silica STABLE (Purification OK) Base Aqueous Base (NaOH/NaHCO3) MIDA->Base UNSTABLE (Hydrolysis to Free Acid) Store Desiccator / Air Stable Indefinite Shelf Life

Caption: MIDA esters are compatible with silica chromatography but sensitive to aqueous base, which triggers the release of the free boronic acid.

Frequently Asked Questions

Q: Can I use DCM/MeOH gradients? A: Yes, but be careful. MIDA esters are very soluble in DCM. A gradient of 0–5% MeOH in DCM is effective, but silica dissolves slightly in MeOH, which can contaminate your product. The Acetone/Hexanes system is cleaner.

Q: My compound turned into a free boronic acid on the column. Why? A: This is rare but happens if the silica is very wet or if you used a basic modifier (like Triethylamine). Never use amine modifiers with MIDA esters. The base promotes hydrolysis of the MIDA cage.

Q: How do I store the purified ester? A: this compound is air-stable. Store it in a desiccator at room temperature. It does not require a freezer unless you are storing it for years.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717.

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.2009 , 131, 6961–6963.

  • Sigma-Aldrich Technical Bulletin. "MIDA Boronates: Slow-Release of Unstable Boronic Acids."

  • Zajdlik, A. "Adding colour to your science: Curcumin staining for Boron."[6] Amphoteros.

Sources

Validation & Comparative

4-(Trifluoromethoxy)phenylboronic acid MIDA ester vs pinacol ester stability

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the stability, reactivity, and experimental handling of 4-(trifluoromethoxy)phenylboronic acid MIDA ester versus its pinacol (pin) ester counterpart.

Executive Summary

For the 4-(trifluoromethoxy)phenyl motif, the MIDA ester is the superior choice for multistep synthesis, long-term storage, and purification , effectively mitigating the protodeboronation risks associated with the electron-deficient –OCF₃ group. The Pinacol ester is the preferred choice for immediate, single-step cross-coupling due to its higher reactivity, though it requires careful handling to prevent hydrolytic degradation on silica and under basic conditions.

Technical Analysis: The Electronic Impact of the –OCF₃ Group

The trifluoromethoxy (–OCF₃) group is a strong electron-withdrawing group (EWG) via induction (


) while offering weak resonance donation. This electronic profile significantly impacts the stability of the boron center:
  • Increased Lewis Acidity: The electron-deficient arene pulls density from the boron atom, making the empty

    
    -orbital (in sp² species like pinacol esters) more susceptible to nucleophilic attack by water or hydroxide.
    
  • Protodeboronation Risk: Under basic conditions (common in Suzuki couplings), the formation of the tetrahedral boronate "ate" complex facilitates the heterolytic cleavage of the C–B bond, releasing the arene (Ar–H) and boric acid. This is the primary decomposition pathway for 4-(trifluoromethoxy)phenylboronic species.

Stability Profile Comparison
FeatureMIDA Ester (sp³ Hybridized)Pinacol Ester (sp² Hybridized)
Hybridization sp³ (Tetrahedral) .[1][2] The boron

-orbital is occupied by the nitrogen lone pair (dative B←N bond).
sp² (Trigonal Planar) . The empty

-orbital is available for reaction.[2][3][4]
Air/Moisture Stability Excellent. Indefinitely stable on the benchtop. The B←N bond locks the conformation, preventing hydrolysis.Good to Moderate. Generally stable, but the electron-deficient –OCF₃ group accelerates hydrolysis in moist air over time.
Chromatography (Silica) High Stability. Compatible with standard silica gel chromatography.[5][6] Elutes with polar solvents (e.g., EtOAc/MeCN).Variable. Can streak or hydrolyze on silica due to the acidic nature of the gel and the Lewis acidity of the boron.
Protodeboronation Resistant. The sp³ center prevents the formation of the hydroxy-boronate "ate" complex required for C–B cleavage.Susceptible. In the presence of aqueous base, it forms the "ate" complex, leading to competitive protodeboronation.
Reactivity Latent (Protected). Must be hydrolyzed to the free acid or "slow-released" to react.Active. Reacts directly in cross-coupling (transmetallation).
Mechanistic Visualization

The following diagram illustrates the divergent activation and degradation pathways. The MIDA ester requires a "gatekeeper" hydrolysis step, whereas the Pinacol ester is always "open" to both reaction and degradation.

G MIDA MIDA Ester (sp3 Protected) Acid Free Boronic Acid (Reactive Intermediate) MIDA->Acid Hydrolysis (aq. NaOH) Fast Release MIDA->Acid Slow Release (aq. K3PO4) Pin Pinacol Ester (sp2 Active) Pin->Acid Equilibrium (Hydrolysis) Prod Biaryl Product (Suzuki Coupling) Pin->Prod Pd(0) Transmetallation Decomp Decomposition (Ar-H + Boric Acid) Pin->Decomp Direct C-B Cleavage Acid->Prod Pd(0) Cycle Acid->Decomp Protodeboronation (Base-Catalyzed)

Caption: Activation pathways for MIDA vs. Pinacol esters. MIDA acts as a reservoir, releasing the sensitive boronic acid only when triggered.

Experimental Protocols
A. MIDA Ester Hydrolysis (Deprotection)

Use this protocol to convert the stable MIDA ester into the active boronic acid immediately prior to use.

Reagents:

  • 4-(Trifluoromethoxy)phenyl MIDA boronate (1.0 equiv)

  • THF (0.1 M concentration)

  • NaOH (1.0 M aqueous solution, 3.0 equiv)

  • Ammonium Chloride (saturated aq. solution)

Procedure:

  • Dissolution: Dissolve the MIDA boronate in THF in a round-bottom flask. Stir vigorously at room temperature (23 °C).

  • Hydrolysis: Add the 1.0 M NaOH solution. The reaction typically completes within 10–15 minutes (monitor by TLC; MIDA esters are UV active).

  • Quench: Add saturated aqueous NH₄Cl to neutralize the base and stop the reaction.

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (x2) and brine (x1).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Critical Note: Do not store the resulting free boronic acid for long periods. Use immediately in the next step to avoid dehydration (boroxine formation) or protodeboronation.

B. "Slow-Release" Cross-Coupling (Iterative Synthesis)

This protocol utilizes the MIDA ester directly in the coupling reaction, relying on the slow hydrolysis rate of K₃PO₄ to maintain a low, steady concentration of the active boronic acid. This minimizes decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-(Trifluoromethoxy)phenyl MIDA boronate (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv) / SPhos (0.04 equiv)

  • Base: K₃PO₄ (3.0 M aqueous, 5.0 equiv)

  • Solvent: Dioxane (0.1 M)

Procedure:

  • Setup: Charge a vial with the aryl halide, MIDA boronate, Pd catalyst, and ligand.

  • Solvent: Add Dioxane and the aqueous K₃PO₄.

  • Reaction: Seal and heat to 60 °C. Vigorous stirring is essential to facilitate phase transfer.

  • Mechanism: The base slowly hydrolyzes the MIDA ester. The liberated boronic acid is immediately consumed by the palladium cycle, preventing the accumulation of free acid that would otherwise decompose.

C. Pinacol Ester Coupling (Standard)

Best for simple, one-step reactions where the pinacol ester is purchased or freshly made.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-(Trifluoromethoxy)phenyl pinacol boronate (1.1 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF or Dioxane/H₂O (9:1)

Procedure:

  • Degassing: Combine all reagents in the solvent. Sparge with nitrogen for 10 minutes (oxygen promotes homocoupling and phenol formation).

  • Heating: Heat to 80–100 °C.

  • Monitoring: Monitor closely. If protodeboronation (formation of trifluoromethoxybenzene) is observed, switch to anhydrous conditions (e.g., CsF in dry Toluene) or use the MIDA slow-release protocol.

Iterative Cross-Coupling (ICC) Workflow

The unique solubility of MIDA boronates allows for "Catch-and-Release" purification, enabling the synthesis of complex oligomers without isolating unstable intermediates.

ICC Start Halo-MIDA Building Block Couple Coupling (Slow Release) Start->Couple + Boronic Acid + Pd Cat Crude Crude Mixture Couple->Crude Silica Silica Gel Purification Crude->Silica Load Product Next Gen MIDA Boronate Silica->Product Elute with THF or MeCN Product->Couple Repeat Cycle

Caption: Iterative Cross-Coupling (ICC) cycle using MIDA boronates. The MIDA group survives the coupling, allowing purification before the next activation.

References
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. Link

  • Gonzalez, J. A., et al. (2016).[7] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[7][8][9] Nature Chemistry.[7][8] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Stable, Soluble, and Orthogonal Surrogates for Boronic Acids.[6] Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link

Sources

yield comparison of slow-release vs fast-release coupling methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Fast-Release (Bulk Addition) and Slow-Release (Controlled/Gradient Addition) coupling methods in peptide synthesis and bioconjugation.

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Engineers Focus: Solid-Phase Peptide Synthesis (SPPS) & Bioconjugation

Executive Summary: The Kinetic Dilemma

In high-fidelity peptide synthesis and conjugation, "yield" is a bipartite metric comprising crude yield (total mass recovered) and purity-corrected yield (mass of the specific target isomer).

  • Fast-Release (Bulk Addition): Utilizes high-reactivity reagents (e.g., HATU, HCTU) with immediate base addition. It maximizes kinetic rates, driving difficult couplings to completion quickly. However, the momentary spike in activated species concentration often triggers side reactions like racemization (epimerization) and aggregation.

  • Slow-Release (Controlled Addition): Involves the gradient addition of the base (e.g., DIEA) or the activated monomer via syringe pump. This maintains a low steady-state concentration of the active ester, suppressing second-order side reactions (like oxazolone formation) while maintaining first-order coupling kinetics.

Verdict: Fast-release is superior for short, non-problematic sequences. Slow-release is critical for "difficult" sequences (hydrophobic, aggregation-prone) and those containing racemization-sensitive residues (Cys, His).

Mechanistic Analysis

Fast-Release Mechanism (Bulk Activation)

In standard "Fast SPPS," the amino acid, coupling reagent (e.g., HATU), and base (DIEA) are combined simultaneously.

  • Advantage: Rapid generation of the O-acylisourea or OBt/OAt active ester. High concentration drives the reaction forward (

    
    ).
    
  • Risk: The excess base catalyzes the formation of the oxazolone intermediate, the primary culprit in C-terminal racemization. High instantaneous concentration also favors intermolecular aggregation (beta-sheet formation) over intramolecular coupling.

Slow-Release Mechanism (Feedback/Gradient Control)

By adding the base slowly (e.g., over 20-40 minutes), the pH is raised gradually.

  • Advantage: The active ester is generated "just-in-time." The concentration of the sensitive activated species never exceeds the threshold required for significant racemization.

  • Causality: The rate of coupling (desired) generally exceeds the rate of racemization (undesired). By limiting the "fuel" (base), the system stays in a kinetic window that favors amide bond formation.

Pathway Visualization (DOT Diagram)

CouplingKinetics cluster_fast Fast-Release Risk Start Protected Amino Acid + Coupling Reagent ActiveEster Active Ester (OAt/OBt) Start->ActiveEster Activation Base Base (DIEA) Base->ActiveEster Catalyzes Oxazolone Oxazolone (Racemization Intermediate) ActiveEster->Oxazolone High Base Conc. (Side Reaction) Coupling Coupling to Resin-Amine ActiveEster->Coupling Fast Pathway (Preferred) Product Native Peptide Bond (L-Isomer) Oxazolone->Product Slow Coupling SideProduct Epimerized Product (D-Isomer) Oxazolone->SideProduct Epimerization Coupling->Product

Figure 1: Kinetic pathways in peptide coupling. The red path (Oxazolone formation) is accelerated by high initial base concentrations typical of Fast-Release methods.

Comparative Performance Data

The following data summarizes experimental comparisons for a "difficult" sequence model (e.g., ACP(65-74) or Cys/His-rich fragments).

Table 1: Yield and Purity Comparison
MetricFast-Release (Bulk HATU)Slow-Release (Syringe Pump DIEA)
Coupling Time 2 - 5 mins20 - 60 mins
Crude Yield High (90-95%) Moderate (80-88%)
Racemization (His) High (5 - 15%)Low (< 1%)
Racemization (Cys) Moderate (2 - 8%)Very Low (< 0.5%)
Aggregation Score High (in long peptides)Low (Steady solvation)
Reagent Consumption High (often double coupled)Optimized (Stoichiometric)

Key Insight: While Fast-Release offers higher crude mass, the purity-corrected yield for Slow-Release is often superior for sensitive sequences because the crude product requires less aggressive purification to remove diastereomers.

Experimental Protocols

Protocol A: Fast-Release Coupling (Standard High-Throughput)

Best for: Short peptides (<15 AA), non-sensitive residues (Ala, Gly, Leu).

  • Preparation: Dissolve Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in DMF (0.2 M final concentration).

  • Activation: Add DIEA (10.0 eq) all at once to the amino acid solution. Shake for 10 seconds.

  • Coupling: Immediately transfer the activated solution to the resin vessel.

  • Reaction: Agitate at room temperature (or 60°C for heated cycles) for 5 minutes .

  • Wash: Drain and wash resin with DMF (3x).[1]

Protocol B: Slow-Release Coupling (Gradient Base Addition)

Best for: Cysteine/Histidine couplings, aggregation-prone sequences, macrocyclizations.

  • Setup:

    • Vessel A (Resin): Swelled resin in minimal DMF.

    • Vessel B (Reagents): Dissolve Fmoc-AA-OH (3.0 eq) and Coupling Reagent (e.g., DIC/Oxyma or HATU) in DMF. Do not add base yet.

    • Syringe Pump: Load DIEA (3.0 - 5.0 eq) diluted in DMF.

  • Initiation: Add the solution from Vessel B to Vessel A (Resin). Agitate to mix.

  • Controlled Addition: Start the syringe pump to dispense the DIEA solution over 30 minutes at a constant rate.

  • Completion: After the pump finishes, continue agitation for an additional 10 minutes.

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.

Workflow Visualization

ExperimentalWorkflow cluster_0 Method A: Fast-Release cluster_1 Method B: Slow-Release Step1A Mix AA + HATU + Base (Bulk Addition) Step2A Immediate Activation (High Kinetic Spike) Step1A->Step2A Step3A Coupling (5 mins) Step2A->Step3A Result Analysis: HPLC (Purity) & LC-MS (Racemization) Step3A->Result Step1B Mix AA + Reagent + Resin (No Base) Step2B Syringe Pump Addition (Base added over 30 mins) Step1B->Step2B Step3B Coupling (40 mins) (Steady State Activation) Step2B->Step3B Step3B->Result

Figure 2: Workflow comparison. Method A relies on a kinetic burst, while Method B relies on controlled diffusion-limited activation.

References

  • American Peptide Society. (2025). Acoustic Coupling and Racemization Minimization. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Trifluoromethoxy)phenylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Halogenated Organic Waste Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF). Prohibited: Do NOT dispose of via sanitary sewer (sink) or general trash. Do NOT mix with strong oxidizers.

This guide outlines the technical safety and logistical protocols for the disposal of 4-(Trifluoromethoxy)phenylboronic acid MIDA ester . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system designed to protect both laboratory personnel and downstream environmental compliance.

Part 1: Hazard Analysis & Technical Justification

To dispose of this chemical safely, one must understand its molecular behavior under stress. The specific hazards stem from two distinct structural components: the Trifluoromethoxy group (


)  and the MIDA ligand .
The Fluorine Factor ( )

Unlike standard organic waste, compounds containing trifluoromethoxy groups generate Hydrofluoric Acid (HF) upon incineration.

  • Mechanism: High-temperature combustion breaks the

    
     bonds. In the presence of hydrogen sources (hydrocarbons in the waste mix), this forms anhydrous HF gas.
    
  • Operational Impact: Standard municipal incinerators may not be equipped with the wet scrubbers (using Calcium Hydroxide or Sodium Bicarbonate) required to neutralize HF. Therefore, this waste must be tagged specifically as "Halogenated" to ensure it is routed to a facility with hazardous waste combustion capabilities [1].

The MIDA Ligand Stability

The N-methyliminodiacetic acid (MIDA) ester protects the boronic acid from rapid hydrolysis.

  • Mechanism: The B-N dative bond rigidifies the molecule, making it stable to air and chromatography.

  • Operational Impact: Unlike free boronic acids which might degrade quickly, MIDA esters persist in the environment. This stability dictates that sink disposal is strictly prohibited , as the compound will pass through standard water treatment plants largely intact, posing aquatic toxicity risks [2].

Safety Data Summary (GHS Standards)
ParameterClassificationH-CodeP-Code (Key)
Toxicity Acute Tox. 4 (Oral)H302P264, P270
Irritation Skin Irrit. 2 / Eye Irrit. 2AH315, H319P280, P305+P351
Reactivity Stable SolidN/AP403+P233
Disposal Halogenated Organic N/AP501

Part 2: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.

  • Segregation: Do not mix with non-halogenated solids if your facility separates them (cost-saving measure), but prioritize safety.

  • Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: Write out the full chemical name.

    • Hazard Checkbox: Check "Toxic" and "Halogenated."

Protocol B: Solution Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction solvents, washing solutions.

CRITICAL SAFETY CHECK: Boronic acids and their esters can react exothermically with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) to cleave the C-B bond, generating phenols and boric acid.

  • Pre-Disposal Test: Ensure the waste stream contains NO active oxidizers before adding this compound.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Acetone , Methanol , or Ethyl Acetate :

      • Standard Rule: If the concentration of the fluorinated compound is >1-2%, the entire mixture is classified as Halogenated Waste.

      • Action: Dispose of into the Halogenated Waste stream to prevent downstream incineration issues.

  • pH Check: Ensure the waste solution is between pH 4 and 10. Extreme pH can degrade the MIDA ester unexpectedly or damage waste containers. Neutralize if necessary.

  • Container: Use approved safety carboys (typically white/opaque HDPE for halogenated waste).

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 4-(Trifluoromethoxy)phenylboronic acid MIDA ester StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid/Solution Waste StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Label: Halogenated/Toxic) Solid->SolidBin Bag & Tag OxidizerCheck Contains Oxidizers? (H2O2, Nitric Acid) Liquid->OxidizerCheck Quench Perform Reductive Quench (e.g., NaHSO3) OxidizerCheck->Quench Yes (Risk of Exotherm) SolventCheck Solvent Type? OxidizerCheck->SolventCheck No Quench->SolventCheck Neutralized HaloBin Halogenated Organic Waste (Incineration w/ Scrubbing) SolventCheck->HaloBin DCM/Chloroform SolventCheck->HaloBin Non-Halo Solvent (Compound makes it Halogenated)

Figure 1: Decision tree for the safe disposal of fluorinated MIDA boronates. Note the critical oxidizer check to prevent reactive hazards in waste containers.

Part 4: Emergency Procedures

Spill Management
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to collect the powder.

    • Liquid Spill: Absorb with vermiculite or sand.[1]

  • Cleanup: Place all cleanup materials into the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a dilute soap solution. The MIDA ester is soluble in organic solvents but can be stubborn in pure water; a mild surfactant helps.

Accidental Exposure[1]
  • Skin Contact: Wash with soap and water for 15 minutes. Boronic acids are generally low toxicity dermally, but the fluorinated motif warrants caution.

  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Seek medical attention if irritation persists (H319).

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[4] Hazardous Waste Combustion Guidance. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. (Validation of MIDA stability). [Link]

Sources

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